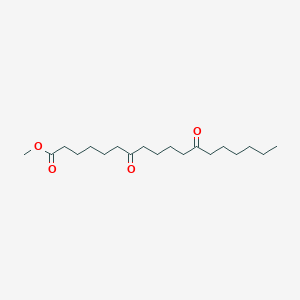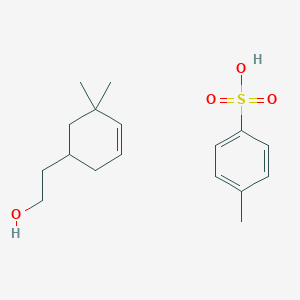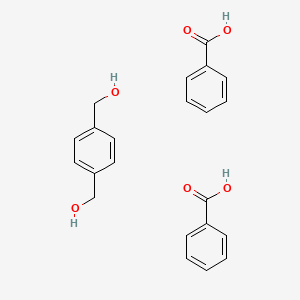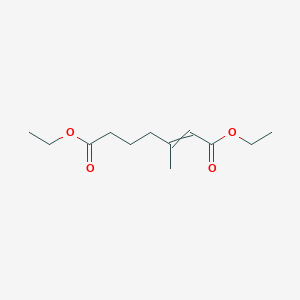
2-(Chloromethyl)oct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)oct-1-ene is an organic compound with the molecular formula C9H17Cl It is a chlorinated derivative of octene, featuring a chlorine atom attached to the second carbon of the octene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)oct-1-ene can be synthesized through several methods. One common approach involves the chlorination of oct-1-ene using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds via a free radical mechanism, where the chlorine radical adds to the double bond of oct-1-ene, followed by hydrogen abstraction to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)oct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in inert solvents like carbon tetrachloride are typical reagents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)oct-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)oct-1-ene in chemical reactions involves the formation of reactive intermediates such as carbocations, radicals, or carbanions, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved in its reactions are determined by the nature of the reagents and the specific reaction conditions employed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chlorooctane: A saturated analog with a chlorine atom attached to the first carbon of octane.
2-Bromomethyl-oct-1-ene: A brominated analog with a bromine atom instead of chlorine.
2-(Chloromethyl)hex-1-ene: A shorter chain analog with a similar structure.
Uniqueness
2-(Chloromethyl)oct-1-ene is unique due to its specific reactivity profile, which is influenced by the presence of both a double bond and a chloromethyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
111718-95-7 |
|---|---|
Molekularformel |
C9H17Cl |
Molekulargewicht |
160.68 g/mol |
IUPAC-Name |
2-(chloromethyl)oct-1-ene |
InChI |
InChI=1S/C9H17Cl/c1-3-4-5-6-7-9(2)8-10/h2-8H2,1H3 |
InChI-Schlüssel |
JVJMCCARMMBKAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


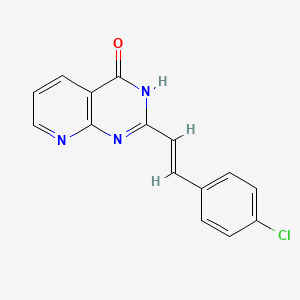
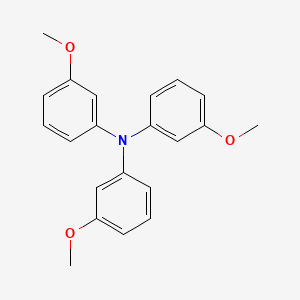

![1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14321732.png)
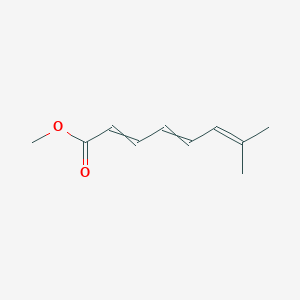
![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
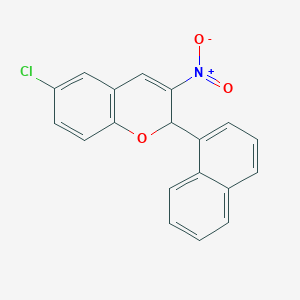
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
